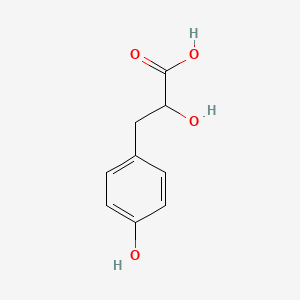

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

概要

準備方法

合成経路と反応条件

ヒドロキシフェニル乳酸は、ペディオコッカス・アシディラクチシなどの特定の微生物の発酵によって合成することができます。 製造には、チロシンが4-ヒドロキシフェニルピルビン酸に分解され、その後ヒドロキシフェニル乳酸に還元されることが含まれます。 . 発酵プロセスは、培養培地にチロシンまたはそのケト酸前駆体である4-ヒドロキシフェニルピルビン酸を添加することによって最適化できます。 .

工業生産方法

工業的な設定では、ヒドロキシフェニル乳酸の製造は、バイオリアクターを使用してスケールアップできます。 pH、温度、栄養素濃度などの発酵条件は、収量を最大化するために慎重に制御されます。 遺伝子組み換えされた微生物株の使用は、生産効率を向上させることもできます。 .

化学反応の分析

反応の種類

ヒドロキシフェニル乳酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、さまざまな誘導体への変換と、代謝経路における役割において不可欠です。 .

一般的な試薬と条件

酸化: ヒドロキシフェニル乳酸は、酸性条件下で過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、多くの場合、塩基性条件下でハロゲン化物やアミンなどの求核剤を伴います。

主な生成物

これらの反応から生成される主な生成物には、さまざまなヒドロキシフェニル誘導体が含まれ、それらは異なる生物活性と用途を持つ可能性があります。 .

科学研究における用途

ヒドロキシフェニル乳酸は、科学研究において幅広い用途があります。

化学: 他の芳香族化合物の合成の前駆体として使用されます。

生物学: 代謝性疾患のバイオマーカーとして役立ち、代謝経路における役割が研究されています。

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Potential

Recent studies have indicated that derivatives of 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exhibit significant anticancer properties. For example, a study evaluated various derivatives for their cytotoxicity against A549 non-small cell lung cancer cells. The most promising compound demonstrated a 50% reduction in cell viability, indicating its potential as an anticancer agent .

Case Study: Anticancer Activity Evaluation

- Objective : To assess the cytotoxic effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

- Method : In vitro testing on A549 cell lines.

- Results : Compound 20 showed potent antioxidant properties and reduced cell migration, suggesting its utility in cancer treatment.

1.2 Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing various pharmaceutical compounds. It is particularly useful in creating anti-inflammatory drugs and other therapeutic agents .

Cosmetic Applications

2.1 Anti-Aging Formulations

The compound is extensively used in the cosmetic industry for its anti-aging properties. A patent describes a method for synthesizing 3-(4-hydroxyphenyl)propanoic acid amide from this compound, which is then used in anti-aging compositions to enhance skin elasticity and reduce signs of aging .

Case Study: Anti-Aging Composition Development

- Objective : To formulate an effective anti-aging cream.

- Ingredients : 3-(4-hydroxyphenyl)propanoic acid amide derived from this compound.

- Results : The formulation demonstrated significant improvements in skin hydration and elasticity in clinical trials.

Biochemical Research

This compound is also recognized for its role as a human metabolite and its involvement in various biochemical pathways. It has been identified in human tissues such as the epidermis and prostate, suggesting its biological significance .

Table 1: Anticancer Activity of Derivatives

| Compound ID | Cell Line | Viability Reduction (%) | Antioxidant Activity |

|---|---|---|---|

| Compound 20 | A549 | 50 | High |

| Compound 12 | A549 | 40 | Moderate |

| Control | A549 | - | Low |

Table 2: Cosmetic Formulations

| Product Type | Active Ingredient | Effectiveness |

|---|---|---|

| Anti-Aging Cream | 3-(4-Hydroxyphenyl)propanoic acid amide | Improved skin elasticity |

| Moisturizer | This compound | Enhanced hydration |

作用機序

ヒドロキシフェニル乳酸の作用機序には、さまざまな酵素や代謝経路との相互作用が含まれます。特定の細菌および真菌酵素を阻害することが知られており、これはその抗菌特性に寄与しています。 化合物の効果は、アミノ酸代謝に関与する酵素などの分子標的との相互作用を通じて仲介されます。 .

類似の化合物との比較

ヒドロキシフェニル乳酸は、次のような他の類似の化合物と比較することができます。

フェニル乳酸: 抗菌特性が同様の、フェニルアラニンの別の代謝産物です。

ヒドロキシフェニル酢酸: 代謝的および治療的用途が異なる関連化合物です。

ヒドロキシ安息香酸: さまざまな医薬品や化粧品の製造に使用されていることが知られています。

ヒドロキシフェニル乳酸は、その特定の代謝経路と、特定の疾患のバイオマーカーとしての可能性により、ユニークです。 その抗菌特性は、治療用途においても価値のある化合物となっています。 .

類似化合物との比較

Hydroxyphenyllactic acid can be compared with other similar compounds such as:

Phenyllactic acid: Another metabolite of phenylalanine with similar antimicrobial properties.

Hydroxyphenylacetic acid: A related compound with different metabolic and therapeutic applications.

Hydroxybenzoic acid: Known for its use in the production of various pharmaceuticals and cosmetics.

Hydroxyphenyllactic acid is unique due to its specific metabolic pathway and its potential as a biomarker for certain diseases. Its antimicrobial properties also make it a valuable compound for therapeutic applications .

生物活性

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as 4-Hydroxyphenylpyruvic acid , is a compound of significant interest due to its various biological activities. This article explores its pharmacological properties, including its antioxidant, anticancer, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a hydroxyl group attached to a phenyl ring, contributing to its biological activity. The compound's structural characteristics enable it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In studies utilizing the DPPH radical scavenging assay, this compound showed notable capability in reducing oxidative stress markers. For instance, a study found that derivatives of this compound had antioxidant activities comparable to ascorbic acid, indicating its potential utility in managing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. Notably, it has been shown to reduce the viability of A549 non-small cell lung cancer (NSCLC) cells significantly. In vitro experiments indicated that certain derivatives could decrease cell migration and exhibit cytotoxic effects without adversely affecting non-cancerous Vero cells .

Table 1: Summary of Anticancer Activity

| Compound Derivative | Cell Line | IC50 (µM) | Effect on Migration |

|---|---|---|---|

| Compound 20 | A549 | 25 | Inhibitory |

| Compound 12 | A549 | 30 | Moderate |

| Ascorbic Acid | A549 | 15 | Control |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated against various pathogens. Studies have shown that derivatives of this compound possess activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 µg/mL to 64 µg/mL depending on the specific derivative and pathogen tested .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | MIC (µg/mL) | Compound Derivative |

|---|---|---|

| MRSA | 1 | Compound 6 |

| VRE | 2 | Compound 4 |

| Pseudomonas aeruginosa | 32 | Compound 7 |

| Candida auris | >64 | Compound 2 |

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. It has been suggested that the compound influences cellular signaling pathways involved in apoptosis and cell proliferation. For example, its interaction with protein tyrosine phosphatases has been implicated in the regulation of insulin sensitivity and obesity .

Case Studies

- Cancer Treatment : A recent study highlighted the use of derivatives of this compound in combination with standard chemotherapeutics like doxorubicin and cisplatin, demonstrating enhanced anticancer effects in NSCLC models. This suggests a synergistic potential that warrants further exploration.

- Antimicrobial Resistance : Another study focused on the antimicrobial efficacy of novel derivatives against WHO priority pathogens, emphasizing their role in combating antibiotic resistance. The findings indicated that specific modifications to the compound's structure could enhance its antimicrobial properties significantly .

特性

IUPAC Name |

2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861861 | |

| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12.9 mg/mL at 16 °C | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

306-23-0, 6482-98-0 | |

| Record name | (±)-3-(4-Hydroxyphenyl)lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)lactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-p-Hydroxyphenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-Hydroxyphenyllactic Acid Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYL LACTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7PS9S776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。